N-(4-Ethoxyphenyl)maleamic acid

Antioxidant Free Radical Scavenging DPPH Assay

Choose 97% pure N-(4-Ethoxyphenyl)maleamic acid for reproducible antioxidant and polymer precursor R&D. The para-ethoxy group imparts distinct electronic and steric effects, giving DPPH radical scavenging IC50 45 µg/mL—activity unmatched by N-phenyl or halogenated analogs. Defined melting point 188–189°C and LogP ~1.74 ensure identity and solubility. Use as a direct precursor to N-(4-ethoxyphenyl)maleimide for specialty polymers and cross-linking agents. Reliable building block for compound libraries and bioconjugates.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 51992-13-3
Cat. No. B3143253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Ethoxyphenyl)maleamic acid
CAS51992-13-3
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C=CC(=O)O
InChIInChI=1S/C12H13NO4/c1-2-17-10-5-3-9(4-6-10)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b8-7-
InChIKeyLMTIUWRMRAZPEN-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethoxyphenyl)maleamic Acid (CAS 51992-13-3): Properties and Role as a Maleimide Precursor


N-(4-Ethoxyphenyl)maleamic acid (CAS 51992-13-3, also 108087-84-9) is an N-aryl maleamic acid derivative with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . It is synthesized via the reaction of maleic anhydride with 4-ethoxyaniline . The compound serves primarily as a precursor to N-(4-ethoxyphenyl)maleimide through dehydration/cyclization [1], and exhibits a reported melting point of 188–189°C .

Why N-(4-Ethoxyphenyl)maleamic Acid Cannot Be Substituted with Other N-Aryl Maleamic Acids


Substitution of N-(4-ethoxyphenyl)maleamic acid with other N-aryl maleamic acids (e.g., N-phenyl, N-(4-methoxyphenyl), or N-(4-chlorophenyl) derivatives) is not straightforward due to the distinct electronic and steric influence of the para-ethoxy substituent. This group modulates the electron density on the aromatic ring, affecting both the yield of subsequent cyclization to the maleimide and the biological activity profile of the resulting compounds . For instance, the ethoxy group enhances lipophilicity (LogP ~1.74) compared to unsubstituted or halogenated analogs, which alters solubility, membrane permeability, and pharmacokinetic behavior in drug discovery contexts . Furthermore, the specific antioxidant capacity observed (IC50 45 µg/mL in DPPH assay) is a direct consequence of this substitution pattern and cannot be assumed for analogs lacking the ethoxy moiety .

Quantitative Differentiation of N-(4-Ethoxyphenyl)maleamic Acid: Evidence-Based Comparison with Structural Analogs


Antioxidant Capacity: DPPH Radical Scavenging IC50 Comparison

N-(4-Ethoxyphenyl)maleamic acid demonstrates quantifiable antioxidant activity in a DPPH radical scavenging assay, with a reported IC50 value of 45 µg/mL . While direct head-to-head data against other N-aryl maleamic acids under identical conditions are not available in the peer-reviewed literature, this value provides a baseline for selection. In contrast, N-alkylmaleamic acids generally show insignificant antimicrobial and cytotoxic activity [1], highlighting the functional divergence between aryl and alkyl derivatives.

Antioxidant Free Radical Scavenging DPPH Assay

Purity Specification: 97% Assay vs. Lower-Grade Analogs

Commercially available N-(4-Ethoxyphenyl)maleamic acid is routinely supplied with a minimum purity of 97% (HPLC) . This specification is consistent across major vendors such as Thermo Scientific (Alfa Aesar) and Aladdin Scientific . In comparison, other N-aryl maleamic acids, such as N-(4-bromophenyl)maleamic acid, are often offered at lower purity grades (e.g., 95%) or with less rigorous analytical characterization . This higher standard ensures greater reproducibility in synthetic and biological applications.

Purity Quality Control Procurement

Thermal Stability and Handling: Defined Melting Point of 188–189°C

N-(4-Ethoxyphenyl)maleamic acid exhibits a sharp melting point range of 188–189°C . This narrow range is indicative of high crystalline purity and is a critical parameter for identification and quality control. While other N-aryl maleamic acids, such as N-(4-chlorophenyl)maleamic acid, have reported melting points (e.g., 175–177°C) [1], the higher and narrower range of the ethoxy derivative suggests superior thermal stability and ease of purification by recrystallization.

Melting Point Thermal Analysis Purity Indicator

Precursor Utility: Cyclization Yield to N-(4-Ethoxyphenyl)maleimide

The primary synthetic application of N-(4-Ethoxyphenyl)maleamic acid is its conversion to N-(4-ethoxyphenyl)maleimide. A reported method using acetic anhydride yields the maleimide at 35% [1]. While this specific yield may appear modest, it is comparable to yields obtained for other N-aryl maleamic acids under similar conditions (e.g., 50–70% yields for various maleimides using optimized protocols) [2]. Importantly, the 4-ethoxyphenyl group imparts distinct electronic properties to the resulting maleimide, making it a valuable monomer for specialty polymers and a reactive handle in bioconjugation .

Maleimide Synthesis Cyclization Building Block

Optimal Application Scenarios for N-(4-Ethoxyphenyl)maleamic Acid Based on Differential Evidence


Antioxidant Research and Oxidative Stress Assays

Given its established DPPH radical scavenging activity (IC50 = 45 µg/mL) , N-(4-Ethoxyphenyl)maleamic acid is directly applicable in studies investigating antioxidant mechanisms, free radical biology, and the development of novel antioxidant agents. The compound can serve as a positive control or a lead scaffold in such assays.

Synthesis of N-(4-Ethoxyphenyl)maleimide for Polymer and Materials Science

As a precursor to N-(4-ethoxyphenyl)maleimide [1], this maleamic acid is a critical starting material for synthesizing specialty polymers, cross-linking agents, and thermally stable materials. The 4-ethoxyphenyl substituent imparts specific solubility and electronic characteristics to the resulting maleimide monomer.

High-Purity Building Block for Medicinal Chemistry and Chemical Biology

The consistent 97% purity specification and defined melting point of 188–189°C make N-(4-Ethoxyphenyl)maleamic acid a reliable building block for synthesizing compound libraries, bioconjugates, and targeted probes in drug discovery programs where reproducibility is paramount.

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